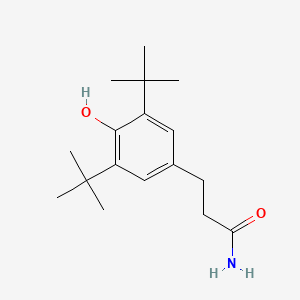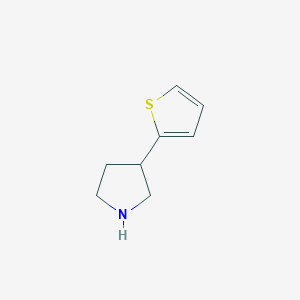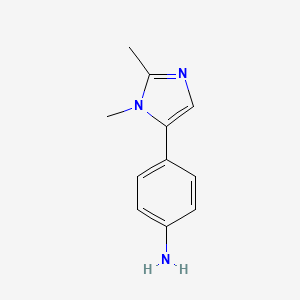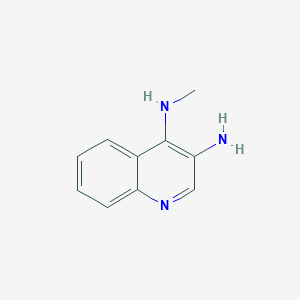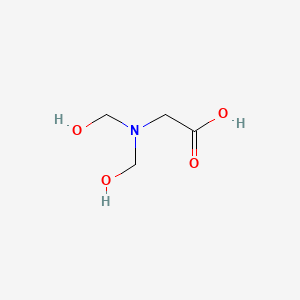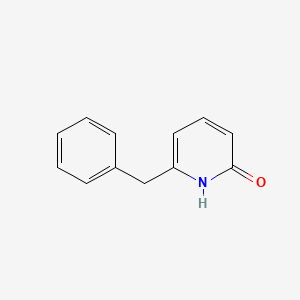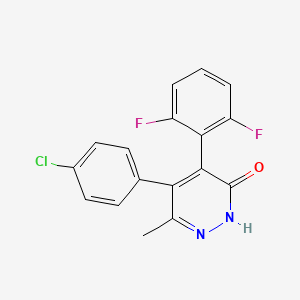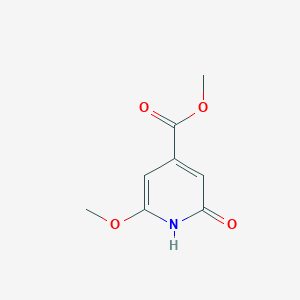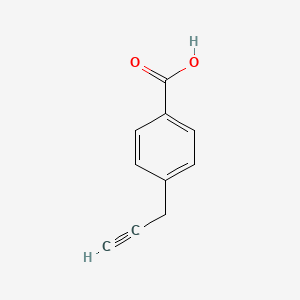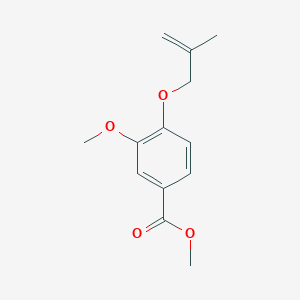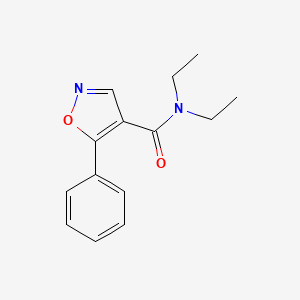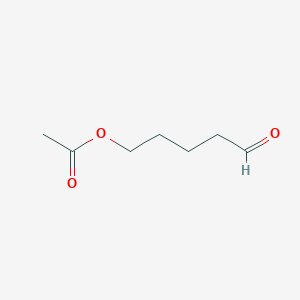
5-oxopentyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxopentyl Acetate, also known as 2-Pentanone, 5-(acetyloxy)-, is an organic compound with the molecular formula C7H12O3. It is characterized by the presence of an acetyloxy group attached to the fifth carbon of the pentanal chain. This compound is a derivative of pentanal and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxidation of Pentanol: 5-oxopentyl Acetate can be synthesized by the oxidation of 1-pentanol using suitable oxidizing agents such as chromium (VI) oxide in an acidic solution.
Hydroformylation of Butene: Another method involves the hydroformylation of butene, where butene reacts with carbon monoxide and hydrogen to form pentanal, which can then be acetylated to produce this compound.
Oxidation of Pentane: Industrially, pentanal can be produced by the oxidation of pentane using catalysts like molybdenum or bismuth.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 5-oxopentyl Acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-oxopentyl Acetate is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of plasticizers, resins, and perfumes due to its unique odor profile.
Mecanismo De Acción
The mechanism by which 5-oxopentyl Acetate exerts its effects involves interactions with various molecular targets. It can act on enzymes and proteins, influencing metabolic pathways. For instance, it targets the cAMP-dependent protein kinase catalytic subunit alpha, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pentanal: A simple aldehyde with the formula C5H10O.
2-Pentanone: A ketone with the formula C5H10O.
Valeraldehyde: Another name for pentanal, with similar properties.
Uniqueness
5-oxopentyl Acetate is unique due to the presence of the acetyloxy group, which imparts different chemical reactivity and physical properties compared to its parent compound, pentanal. This functional group allows for a wider range of chemical reactions and applications, making it valuable in various industrial and research contexts .
Propiedades
Número CAS |
18545-16-9 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5-oxopentyl acetate |
InChI |
InChI=1S/C7H12O3/c1-7(9)10-6-4-2-3-5-8/h5H,2-4,6H2,1H3 |
Clave InChI |
KAHBGXDEWUZAPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


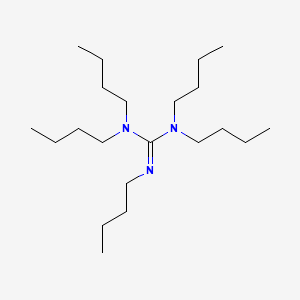
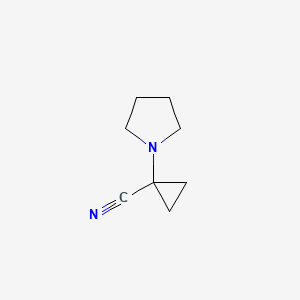
![6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine](/img/structure/B8736994.png)
